

An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 106 (EN106)

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Compound of Interest

E3 Ligase Ligand-linker Conjugate

106

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A Covalent Recruiter for the FEM1B E3 Ligase in Targeted Protein Degradation

This technical guide provides a comprehensive overview of the E3 ligase ligand-linker conjugate EN106, a pivotal tool in the field of targeted protein degradation (TPD). Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of EN106, its mechanism of action, and its application in the creation of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A key component of this strategy is the development of ligands that can recruit specific E3 ubiquitin ligases to a protein of interest. While the TPD field has been dominated by recruiters for a small number of E3 ligases, the discovery of novel recruiters is essential to expand the scope and selectivity of this technology.

EN106 is a first-in-class covalent ligand that targets FEM1B, an E3 ligase involved in the cellular response to reductive stress.[1][2][3][4][5] This guide will delve into the technical details of EN106 and its utility in developing FEM1B-based PROTACs.



Core Compound Profile: EN106

EN106 is a cysteine-reactive covalent ligand that specifically targets the FEM1B E3 ligase.[1] [2][3] Its chloroacetamide warhead forms a covalent bond with a key cysteine residue in FEM1B, enabling its function as an E3 ligase recruiter for PROTACs.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with EN106 and a derived PROTAC, NJH-01-106, which links EN106 to the BET bromodomain inhibitor JQ1.

Compound	Parameter	Value	Target/System	Reference
EN106	IC50	2.2 μΜ	Inhibition of FEM1B-FNIP1 interaction	[1][2]
NJH-01-106	IC50	1.5 μΜ	Inhibition of FEM1B-FNIP1 interaction	[2]
NJH-01-106	DC50	0.25 μM (250 nM)	BRD4 degradation in HEK293T cells	[2]
NJH-01-106	Dmax	~94%	BRD4 degradation in HEK293T cells	[2]

Mechanism of Action The FEM1B-FNIP1 Signaling Pathway

FEM1B is a component of the CUL2-RING E3 ubiquitin ligase complex and plays a critical role in the cellular response to reductive stress.[1][6] Under conditions of low reactive oxygen species (ROS), FEM1B recognizes reduced cysteine residues on its substrate, Folliculin Interacting Protein 1 (FNIP1).[6] This recognition leads to the ubiquitination and subsequent proteasomal degradation of FNIP1, which in turn restores mitochondrial activity and redox homeostasis.[6]





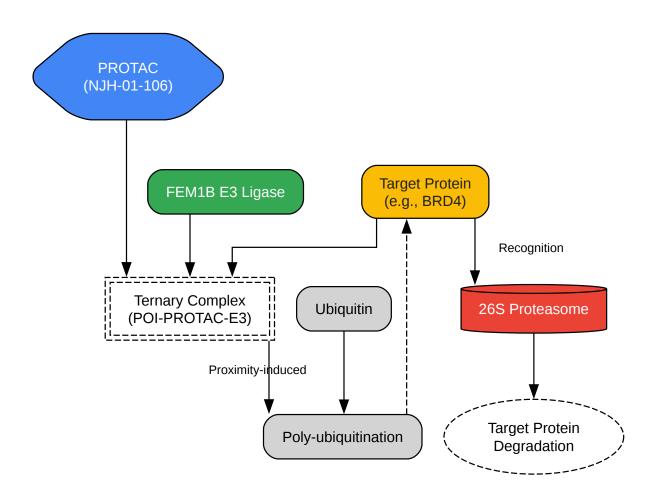
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Caption: FEM1B-FNIP1 pathway and its inhibition by EN106.



PROTAC-mediated Degradation

When conjugated to a target-binding ligand, such as JQ1, EN106 acts as a recruiter for the FEM1B E3 ligase. The resulting PROTAC, NJH-01-106, forms a ternary complex between the target protein (BRD4) and FEM1B. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.



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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the primary literature. For full details, refer to Henning et al., J. Am. Chem. Soc. 2022.



Synthesis of EN106

The synthesis of EN106 involves a multi-step process starting from commercially available materials. The key steps include the formation of a benzodioxan scaffold, followed by functionalization to introduce the chloroacetamide warhead.

- Step 1: Boc Protection: The starting benzoxazine is Boc-protected.
- Step 2: Nitro Reduction: The nitro group is reduced to an aniline.
- Step 3: Alkylation: The aniline is alkylated with acrylonitrile.
- Step 4: Acylation: The resulting compound is acylated to install the chloroacetamide.

Note: This is a simplified representation. The detailed synthetic scheme and characterization data can be found in the supplementary information of the primary publication.

Fluorescence Polarization Assay for FEM1B-FNIP1 Inhibition

This assay is used to measure the ability of a compound to disrupt the interaction between FEM1B and a fluorescently labeled FNIP1 peptide.

- Reagents: Recombinant FEM1B protein, TAMRA-conjugated FNIP1 peptide, assay buffer.
- Procedure:
 - A solution of recombinant FEM1B is incubated with varying concentrations of the test compound (e.g., EN106).
 - The TAMRA-labeled FNIP1 peptide is added to the solution.
 - The fluorescence polarization is measured after incubation.
 - A decrease in fluorescence polarization indicates inhibition of the protein-protein interaction.
 - IC50 values are calculated from the dose-response curve.



Cellular BRD4 Degradation Assay (Western Blot)

This assay quantifies the degradation of a target protein in cells upon treatment with a PROTAC.



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Caption: Experimental workflow for Western blot-based degradation assay.

Procedure:

- HEK293T cells are seeded in multi-well plates.
- Cells are treated with a dilution series of the PROTAC (e.g., NJH-01-106) for a specified time (e.g., 8 hours). Control wells include vehicle (DMSO) and proteasome inhibitors.
- Cells are harvested and lysed.
- Protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against the target protein (BRD4) and a loading control (e.g., GAPDH).
- The membrane is washed and incubated with a corresponding secondary antibody.
- Bands are visualized using a chemiluminescence imager, and band intensities are quantified.
- The level of protein degradation is calculated relative to the vehicle control, and DC50 values are determined.



Significance and Future Directions

The discovery of EN106 significantly expands the toolkit for targeted protein degradation by providing a covalent recruiter for a novel E3 ligase, FEM1B.[1][2][4][5] This opens up new avenues for developing PROTACs with potentially different substrate scopes and tissue expression profiles compared to those based on more commonly used E3 ligases like CRBN and VHL.

Future research will likely focus on:

- Medicinal chemistry optimization: Improving the potency and selectivity of EN106 to enhance the efficacy of resulting PROTACs.
- Exploring new targets: Conjugating EN106 to ligands for other disease-relevant proteins to assess the broader applicability of FEM1B-mediated degradation.
- Investigating tissue-specific effects: Leveraging the specific expression pattern of FEM1B for targeted therapies.
- Understanding the interplay with redox biology: Exploring how the reductive stress-sensing nature of FEM1B can be exploited for therapeutic benefit.

In conclusion, EN106 represents a key advancement in the field of targeted protein degradation, offering a new modality for the development of novel therapeutics. This guide provides a foundational understanding for researchers looking to utilize this innovative tool in their drug discovery and chemical biology programs.

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References

 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]



- 2. reactionbiology.com [reactionbiology.com]
- 3. RePORT) RePORTER [reporter.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
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